5-(Methoxycarbonyl)nicotinic acid Demonstrates Significantly Higher Hydrophilicity Than Parent Nicotinic Acid
The partition coefficient (LogP) of 5-(methoxycarbonyl)nicotinic acid is reported as 0.07 , which is substantially lower than the LogP of parent nicotinic acid (0.39–0.88, depending on source) [1], indicating a >4‑fold shift toward aqueous solubility. This difference is attributed to the additional polar carboxylic acid group introduced by the 5‑methoxycarbonyl substituent. For compounds intended for aqueous‑phase conjugation (e.g., hapten‑carrier coupling), the higher hydrophilicity directly translates into better solution processability and reduced organic‑solvent requirements relative to nicotinic acid or methyl nicotinate (LogP ≈ 1.3) [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.07 |
| Comparator Or Baseline | Nicotinic acid: LogP = 0.39 (Guide to Malaria Pharmacology) to 0.88 (ChemTradeHub); Methyl nicotinate: LogP ≈ 1.3 |
| Quantified Difference | Target compound LogP is 0.32 – 0.81 units lower than nicotinic acid; ≈1.2 units lower than methyl nicotinate |
| Conditions | Calculated LogP (XLogP3‑AA) or experimentally derived values at 25 °C |
Why This Matters
Lower LogP favors aqueous reaction media, which is critical for downstream bioconjugation steps that require water‑soluble intermediates, thus reducing handling complexity and solvent waste.
- [1] Guide to Malaria Pharmacology. Nicotinic acid – XLogP = 0.39. Ligand page. Available at: https://www.guidetomalariapharmacology.org/ (accessed 2025); ChemTradeHub, Nicotinic acid LogP = 0.78. Available at: https://jp.chemtradehub.com/. View Source
- [2] I. V. Tetko et al., Virtual Computational Chemistry Laboratory – LogP of methyl nicotinate ≈ 1.3. VCCLAB, 2005. Available at: http://www.vcclab.org/. View Source
